Vemurafenib-d5 is a deuterated derivative of vemurafenib, a targeted therapy used primarily in the treatment of melanoma characterized by the BRAF V600E mutation. The introduction of deuterium atoms into the molecular structure enhances the compound's stability and metabolic profile, making it particularly valuable in pharmacokinetic studies and drug metabolism research. Vemurafenib itself is classified as a protein kinase inhibitor, specifically targeting the mutated BRAF protein involved in cell proliferation pathways.
Vemurafenib was developed by Plexxikon and is marketed under the brand name Zelboraf. It received approval from the United States Food and Drug Administration in 2011 for treating late-stage melanoma. The compound falls under the category of small molecule inhibitors and is classified as an antineoplastic agent due to its application in cancer therapy .
The synthesis of vemurafenib-d5 involves several key steps that incorporate deuterium atoms into the original vemurafenib structure. Common methods include:
Industrial production follows similar principles but emphasizes optimization for yield and purity through high-purity deuterated reagents and solvents.
Vemurafenib-d5 has a molecular formula of with a molecular weight of 494.95 g/mol. The structural modifications involve replacing hydrogen atoms with deuterium, which alters its physicochemical properties while retaining its biological activity.
Property | Value |
---|---|
CAS Number | 1365986-90-8 |
Molecular Formula | |
Molecular Weight | 494.95 g/mol |
Synonyms | N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5 |
Vemurafenib-d5 can undergo various chemical reactions, including:
These reactions are crucial for understanding the compound's reactivity and potential interactions in biological systems.
Vemurafenib-d5 selectively inhibits the BRAF V600E kinase, a mutated form of the BRAF protein that drives melanoma cell proliferation. By binding to the ATP-binding site of this mutant kinase, vemurafenib-d5 disrupts downstream signaling pathways such as RAS-RAF-MEK-ERK, leading to reduced tumor growth and increased apoptosis in cancer cells .
Vemurafenib-d5 exhibits several notable physical and chemical properties:
These properties contribute to its behavior in biological systems, influencing its pharmacokinetics and pharmacodynamics .
Vemurafenib-d5 has significant applications in scientific research:
The unique isotopic labeling provided by deuterium enhances the accuracy of these studies by improving detection methods and minimizing background noise in analytical techniques .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: